N-[(4-methoxyphenyl)methyl]-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide

Hydrogen-bond acceptor Polar surface area Aqueous solubility

Procure this specific 1,4-diazepane-1-carboxamide for its non-interchangeable multi-site differentiation: a 4-methoxybenzyl urea (ΔHBA +1, ΔMW +30 vs. benzyl), an N4-thiolane enabling controlled sulfoxide/sulfone redox chemistry unavailable in oxolane analogs, and published sub-nanomolar σ1 affinity (Ki = 0.86 nM) for related 4-methoxybenzyl-1,4-diazepanes. Essential for CNS-penetrant screening, CXCR3 antagonist diversification, and matched molecular pair ADME studies with CAS 2310156-22-8.

Molecular Formula C18H27N3O2S
Molecular Weight 349.49
CAS No. 2319809-62-4
Cat. No. B2595038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4-methoxyphenyl)methyl]-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide
CAS2319809-62-4
Molecular FormulaC18H27N3O2S
Molecular Weight349.49
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC(=O)N2CCCN(CC2)C3CCSC3
InChIInChI=1S/C18H27N3O2S/c1-23-17-5-3-15(4-6-17)13-19-18(22)21-9-2-8-20(10-11-21)16-7-12-24-14-16/h3-6,16H,2,7-14H2,1H3,(H,19,22)
InChIKeyWIVJYIYZNDBEHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(4-Methoxyphenyl)methyl]-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide (CAS 2319809-62-4): Structural Identifier and Compound Class Definition for Procurement Specification


N-[(4-Methoxyphenyl)methyl]-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide (CAS 2319809-62-4) is a synthetic, fully substituted 1,4-diazepane carboxamide featuring a thiolan-3-yl (tetrahydrothiophen-3-yl) group at the N4 position and an N-[(4-methoxyphenyl)methyl] (4-methoxybenzyl) urea moiety at the N1 position . Its molecular formula is C18H27N3O2S with a molecular weight of 349.49 g/mol [1]. The compound belongs to a broader class of 1,4-diazepane-1-carboxamides that have been investigated as sigma receptor ligands, CXCR3 antagonists, cannabinoid receptor agonists, and orexin receptor antagonists [2][3]. It is commercially available as a research-grade screening compound, typically at ≥95% purity, from multiple chemical suppliers serving the drug discovery and chemical biology markets .

Why Generic Substitution Fails for N-[(4-Methoxyphenyl)methyl]-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide: The Multi-Site Differentiation Problem


In-class 1,4-diazepane-1-carboxamides cannot be simply interchanged for N-[(4-methoxyphenyl)methyl]-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide because the compound possesses simultaneous differentiation at three structural loci — the N1-urea substituent (4-methoxybenzyl vs. benzyl, ethyl, phenyl, or phenylpropyl), the N4-heterocycle (thiolane sulfur vs. oxolane oxygen), and the combinatorial interplay between these groups . The 4-methoxybenzyl group introduces an additional hydrogen-bond acceptor (methoxy oxygen) that alters both polarity and metabolic liability compared to unsubstituted benzyl analogs . The thiolane sulfur at N4 confers distinct oxidation chemistry (reversible sulfoxide, stable sulfone) and metal-coordination potential absent in oxolane (tetrahydrofuran) analogs . Published SAR from related 1,4-diazepane series demonstrates that even single-atom substitutions at the N4 position can shift sigma-1 receptor affinity by >10-fold [1], while N1-benzyl modifications profoundly affect selectivity profiles across >50 screened targets [2]. These multi-site structural differences generate non-interchangeable pharmacological and physicochemical profiles, making blind generic substitution scientifically unsound for any application requiring target engagement, selectivity, or predictable ADME properties.

Product-Specific Quantitative Evidence Guide: N-[(4-Methoxyphenyl)methyl]-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide vs. Closest Analogs


Hydrogen-Bond Acceptor Count: 4-Methoxybenzyl vs. Unsubstituted Benzyl — Impact on Polarity and Solubility

The target compound possesses four hydrogen-bond acceptors (HBA = 4: two urea carbonyl/amine nitrogens, one methoxy oxygen, one thiolane sulfur) compared to three (HBA = 3) for the closest analog N-benzyl-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide (CAS 2310156-22-8) [1]. The additional methoxy oxygen increases the topological polar surface area (TPSA) by approximately 9.2 Ų relative to the unsubstituted benzyl analog (estimated TPSA target: ~48.4 Ų vs. comparator: ~39.2 Ų), which is predicted to enhance aqueous solubility while moderately reducing passive membrane permeability [1]. This difference is quantifiable and directly attributable to the single 4-methoxy substitution on the benzyl ring.

Hydrogen-bond acceptor Polar surface area Aqueous solubility Permeability

Thiolane (Sulfur) vs. Oxolane (Oxygen) at N4: Differential Oxidation Chemistry and Metal-Coordination Potential

The thiolan-3-yl (tetrahydrothiophene) moiety at the N4 position contains a divalent sulfur atom that is susceptible to sequential oxidation: mild oxidation (e.g., H₂O₂ or m-CPBA) yields the corresponding sulfoxide, while stronger conditions (e.g., KMnO₄) produce the sulfone . In contrast, the oxolane (tetrahydrofuran) analog — N-[(4-methoxyphenyl)methyl]-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide (MW 333.43 g/mol) — lacks this tunable redox chemistry because the ring oxygen is already in its highest oxidation state and cannot be further oxidized under standard conditions . Additionally, the thiolane sulfur can serve as a soft ligand for transition metals (e.g., Cu(II), observed in related diazepane-thiolane systems), whereas the oxolane oxygen is a hard Lewis base with different coordination preferences . The target compound's MW is 349.49 vs. 333.43 for the oxolane analog, a difference of 16.06 g/mol corresponding to S vs. O atomic mass difference .

Sulfur oxidation Sulfoxide/sulfone chemistry Metal complexation Chemical probe design

Sigma-1 Receptor Pharmacophore Compatibility: Class-Level Evidence Supporting 4-Methoxybenzyl-1,4-Diazepane Engagement

Published sigma-1 (σ1) receptor pharmacophore data for 1,4-diazepanes demonstrates that a (substituted) benzyl moiety at the N1 position is a critical determinant of high σ1 affinity. Fanter et al. (2017) reported that (2S)-1-benzyl-4-(4-methoxybenzyl)-2-methyl-1,4-diazepane ((S)-28b) achieved a Ki(σ1) = 0.86 nM with a clean selectivity profile across >50 screened targets, and that a 4-methoxybenzyl group at the N4 (diazepane) position contributes favorably to affinity [1]. Earlier work established that homologation from piperazine to 1,4-diazepane improves σ1 affinity ~5-fold (Ki = 7.4 nM for 1,4-dibenzyl-1,4-diazepane vs. Ki = 38 nM for the corresponding piperazine) [2]. The target compound incorporates the 4-methoxybenzyl motif at the N1-urea position on a 1,4-diazepane scaffold, consistent with the established σ1 pharmacophore, whereas analogs lacking this substitution pattern (e.g., N-ethyl or N-phenyl derivatives) would not satisfy the same pharmacophoric constraints [1][3]. Direct quantitative activity data for the target compound have not been published in the peer-reviewed literature as of the search date; this evidence represents class-level inference only.

Sigma-1 receptor Pharmacophore model CNS drug discovery Cognition enhancement

CXCR3 Antagonist Scaffold Congruence: 1,4-Diazepane-1-Carboxamide Core as a Privileged Chemokine Receptor Motif

The 1,4-diazepane-1-carboxamide core is a recognized privileged scaffold for CXCR3 receptor antagonism. Patent WO2007002742A1 discloses a series of substituted [1,4]-diazepane carboxamides as CXCR3 antagonists, with preferred embodiments featuring N-ethyl-1,4-diazepane-1-carboxamide cores and substituted arylalkyl groups [1]. A representative compound from this series, CXCR3 Antagonist 6c (an N-ethyl-1,4-diazepane-1-carboxamide), exhibits an IC₅₀ of 60 nM in a calcium mobilization functional assay and inhibits CXCR3-mediated T-cell chemotaxis with ~100 nM potency . The target compound shares the identical 1,4-diazepane-1-carboxamide core but replaces the N-ethyl group with an N-(4-methoxybenzyl) urea substituent and the aryl portion of the scaffold with a thiolan-3-yl group, representing a structurally distinct combination within the same pharmacological class . Direct CXCR3 activity data for the target compound have not been published; this evidence represents class-level scaffold inference.

CXCR3 antagonist Chemokine receptor Inflammatory disease T-cell chemotaxis

Molecular Weight and Lipophilicity Differentiation: Target Compound vs. N-Benzyl and N-Phenyl Analogs — Implications for CNS Penetration and Assay Compatibility

The target compound (MW 349.49 g/mol) has a molecular weight 30.0 Da higher than the N-benzyl analog (MW 319.5 g/mol) and approximately 30.0 Da higher than the N-phenyl analog N-phenyl-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide (CAS 2320172-83-4, estimated MW ~319.5 g/mol) [1]. The N-benzyl analog has a computed XLogP3 of 2.1 [1]; the target compound's 4-methoxy substitution is predicted to reduce logP by approximately 0.1-0.3 log units (estimated XLogP ~1.8-2.0) due to the additional polar oxygen atom, while simultaneously increasing TPSA [2]. This combination — moderately higher MW, lower lipophilicity, higher polarity — places the target compound in a differentiated physicochemical space that may favor CNS drug-likeness (CNS MPO) over the more lipophilic N-benzyl and N-phenyl analogs, while retaining sufficient permeability for cell-based assays [2]. All compounds comply with Lipinski's Rule of Five (MW < 500, logP < 5, HBD < 5, HBA < 10).

Molecular weight Lipophilicity CNS MPO score Drug-likeness Assay interference

Best Research and Industrial Application Scenarios for N-[(4-Methoxyphenyl)methyl]-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide (CAS 2319809-62-4)


Sigma-1 Receptor Focused Screening Libraries for CNS Drug Discovery

The target compound's structural alignment with the validated sigma-1 receptor pharmacophore — specifically the 4-methoxybenzyl substituent on a 1,4-diazepane scaffold — makes it suitable for inclusion in focused screening libraries targeting σ1-mediated pathways. Published data demonstrate that closely related 4-methoxybenzyl-1,4-diazepanes achieve sub-nanomolar σ1 affinity (Ki = 0.86 nM) with clean selectivity profiles across >50 targets [1]. The compound's predicted CNS MPO-favorable physicochemical profile (estimated TPSA ~48.4 Ų, logP ~1.8-2.0, MW 349.49) supports its use in CNS-penetrant screening cascades [2]. Researchers investigating cognition enhancement, neuroprotection, or pain modulation through σ1 agonism or antagonism should prioritize this compound over N-benzyl or N-ethyl analogs that lack the 4-methoxybenzyl pharmacophoric element essential for high-affinity σ1 engagement [1].

Chemical Biology Tool Compound Derivatization via Thiolane Sulfur Oxidation

The thiolan-3-yl sulfur atom enables controlled, sequential oxidation to generate sulfoxide (mild conditions: H₂O₂, m-CPBA) and sulfone (strong conditions: KMnO₄, HNO₃) derivatives from a single parent compound . This redox chemistry is a differentiating feature absent in oxolane (tetrahydrofuran) analogs, where the ring oxygen cannot be further oxidized . The sulfoxide and sulfone derivatives serve distinct purposes: the sulfoxide introduces chirality and increased polarity for probing stereospecific target interactions, while the sulfone provides metabolic stability against sulfur oxidation in vivo. Chemical biology groups requiring matched molecular pairs with graduated polarity and oxidation states for target engagement studies or metabolite identification should select the thiolane-containing target compound over oxolane analogs .

Chemokine Receptor (CXCR3) Antagonist Screening in Inflammatory Disease Programs

The 1,4-diazepane-1-carboxamide core is an established privileged scaffold for CXCR3 antagonism, with patent-disclosed compounds achieving IC₅₀ values of 60 nM in functional calcium mobilization assays and inhibiting T-cell chemotaxis at ~100 nM . The target compound combines this validated core with a unique N-(4-methoxybenzyl) urea and N4-thiolan-3-yl substitution pattern that differentiates it from previously disclosed CXCR3 antagonist chemotypes [3]. Inflammatory disease research programs targeting CXCR3-mediated pathologies (inflammatory bowel disease, multiple sclerosis, rheumatoid arthritis, transplant rejection) should consider this compound for scaffold-hopping or lead diversification screening, as it offers a structurally distinct entry point into a clinically validated target class .

Physicochemical Comparator in Matched Molecular Pair Analyses for ADME Optimization

With its quantified physicochemical differentiation from the N-benzyl analog (ΔMW = +30.0 g/mol, ΔTPSA ≈ +9.2 Ų, ΔHBA = +1, estimated ΔlogP ≈ -0.1 to -0.3) [2], the target compound serves as an ideal matched molecular pair (MMP) partner for assessing the impact of 4-methoxy substitution on benzyl-containing 1,4-diazepane carboxamides. This MMP analysis can directly inform ADME optimization strategies by isolating the contribution of the methoxy oxygen to solubility, permeability, metabolic stability, and plasma protein binding. Procurement of both the target compound and its N-benzyl analog (CAS 2310156-22-8) as a pair enables systematic, data-driven SAR exploration without confounding variables from scaffold changes [2].

Quote Request

Request a Quote for N-[(4-methoxyphenyl)methyl]-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.